Enantiomeric Excess in Asymmetric Synthesis
Organocatalytic α‑fluorination of a racemic α‑chloroaldehyde precursor delivers (2R)-2-(4‑fluorophenyl)propanal with 98 % ee when using an imidazolidinone catalyst at −10 °C in THF‑isopropanol . Under identical reaction conditions, the (2S)‑enantiomer is obtained with 96 % ee, confirming that the imidazolidinone catalyst shows a slight preference for the (R)‑transition state, yet still provides both enantiomers in synthetically useful stereopurity . Procurement of the pre‑formed (S)‑enantiomer eliminates this 2 % ee differential, guaranteeing a uniform > 95 % ee starting material for every downstream step.
| Evidence Dimension | Enantiomeric excess (ee) in organocatalytic fluorination |
|---|---|
| Target Compound Data | 96 % ee ((S)-enantiomer) |
| Comparator Or Baseline | 98 % ee ((R)-enantiomer) under same conditions |
| Quantified Difference | Δ = 2 % ee; both > 95 % ee |
| Conditions | Imidazolidinone catalyst, NFSI, −10 °C, THF‑iPrOH |
Why This Matters
A pre‑qualified (S)‑enantiomer with > 95 % ee ensures batch‑to‑batch stereochemical consistency, which is essential for regulatory submissions in chiral API manufacturing.
